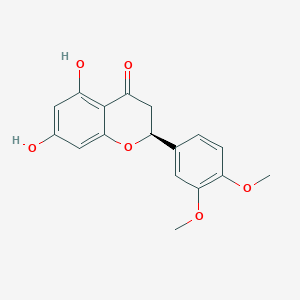

Hesperetin 3'-methyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFSSDXPHTZMLA-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89294-54-2 | |

| Record name | Hesperetin 3'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089294542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HESPERETIN 3'-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7769S94E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotransformation Pathways

Natural Occurrence and Identification in Biological Systems

While the precursor compound, hesperetin (B1673127), is commonly found in citrus fruits, the specific natural occurrence of Hesperetin 3'-methyl ether in plants is not extensively documented. mdpi.com However, its identity has been unequivocally confirmed in microbial biosynthesis contexts. During the engineered production of other flavonoids in the bacterium Streptomyces albidoflavus, this compound was identified as an unexpected byproduct. mdpi.com Its structure was verified through high-performance liquid chromatography (HPLC) by comparing its elution time and absorption spectrum with a pure standard of the compound. mdpi.com

Microbial and Enzymatic Biosynthesis of Homohesperetin

The microbial production of this compound (homohesperetin) has been notably demonstrated in Streptomyces albidoflavus. This bacterium possesses an endogenous metabolic capability to modify flavonoids, offering a platform for heterologous biosynthesis. mdpi.com

Streptomyces albidoflavus has been identified as a microbial factory capable of producing this compound. This production occurs as a result of the bacterium's native enzymatic machinery, which can act on hesperetin. mdpi.com When engineered strains of S. albidoflavus were developed to synthesize hesperetin and homoeriodictyol (B191827), the dimethoxy flavanone (B1672756) homohesperetin was also generated as a byproduct of the bacterium's endogenous metabolism. nih.govnih.gov This inherent activity highlights the potential of S. albidoflavus for producing methylated flavonoids, although in some cases, this specific modification can be an unintended side reaction that diverts resources from the target compound. mdpi.com

The conversion of hesperetin to this compound is catalyzed by an O-methyltransferase (OMT), an enzyme that transfers a methyl group to a hydroxyl moiety. nih.gov In S. albidoflavus, a native flavonoid OMT activity was observed that specifically introduces a methyl group at the 3' position of hesperetin's B-ring. mdpi.comnih.gov This enzymatic activity was confirmed when hesperetin was supplied to cultures of S. albidoflavus, leading to the production of homohesperetin. researchgate.net The enzyme responsible for this 3'-O-methylation exhibits broad substrate flexibility, as it can also methylate other flavanones, flavones, and stilbenes. researchgate.net

To improve the efficiency of flavonoid biosynthesis in microbial hosts, genetic and metabolic engineering strategies are often employed. These strategies aim to increase the availability of necessary precursors and channel metabolic flux towards the desired final product. nih.gov

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a powerful tool for identifying genetic targets for metabolic engineering. nih.gov In an effort to boost flavonoid production in S. albidoflavus, a transcriptomics study was conducted to pinpoint genes involved in the catabolism of L-tyrosine, a key precursor for flavonoids. nih.govnih.gov The hypothesis was that by supplementing the culture medium with L-tyrosine, genes responsible for its breakdown would be overexpressed. nih.gov RNAseq data analysis revealed that the gene hppD, which encodes 4-hydroxyphenylpyruvate dioxygenase, showed a significant 23.2-fold increase in expression upon L-tyrosine supplementation. nih.govnih.gov This identified hppD as a prime target for knockout to prevent the degradation of the precursor and increase its availability for flavonoid synthesis. nih.gov The subsequent deletion of the hppD gene led to a 1.66-fold increase in the production of the flavonoid naringenin. nih.govmdpi.com

Table 1: Flavonoid Production in Engineered S. albidoflavus Strain This table displays the final titers of methylated flavanones produced by the engineered S. albidoflavus strain (UO-FLAV-005-∆hppD-HES/HOM) after the hppD gene knockout.

Through targeted genomic analysis, the specific gene responsible for the 3'-O-methylation of hesperetin in S. albidoflavus J1074 was identified as XNR_0417 . researchgate.net This gene was selected as a candidate after a BLAST analysis using the sequence of a known caffeic acid 3'-O-methyltransferase from Zea mays. nih.govresearchgate.net

To confirm the function of XNR_0417, a knockout mutant strain (S. albidoflavus ΔXNR_0417) was created. This mutant strain was no longer able to produce homohesperetin when fed with hesperetin. researchgate.net The OMT activity was restored through genetic complementation, where the XNR_0417 gene was reintroduced into the mutant strain, confirming that the enzyme encoded by XNR_0417 is directly responsible for the conversion of hesperetin to homohesperetin. researchgate.net Further in vitro tests with the purified enzyme definitively demonstrated its capability to generate various methylated derivatives from different polyphenolic substrates. researchgate.net

Table 2: Compound Names Mentioned in the Article A list of chemical compounds referenced throughout the text.

Genetic and Metabolic Engineering Strategies for Enhanced Microbial Production

In Vivo Metabolism and Metabolite Formation of Hesperetin (Relevant for Homohesperetin Precursors/Analogs)

Hesperetin, the direct precursor to this compound (homohesperetin), undergoes extensive Phase II metabolism following absorption. These biotransformation pathways are critical for understanding the metabolic fate of hesperetin and related flavanones. The primary metabolic routes are glucuronidation and sulfation, which occur predominantly in the intestinal epithelium and the liver, significantly modifying the structure and polarity of the parent compound cambridge.orgnih.gov. Additionally, the gut microbiota plays an essential role in the initial transformation of hesperetin glycosides, a prerequisite for absorption and subsequent metabolism mdpi.comtandfonline.com.

Glucuronidation Pathways of Hesperetin Metabolites

Glucuronidation is a major metabolic pathway for hesperetin, where UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the hydroxyl groups of the hesperetin molecule. This process increases the water solubility of the compound, facilitating its excretion. Research has demonstrated that hesperetin is conjugated at the 7 and 3' positions nih.gov.

Following oral administration, hesperetin appears in plasma primarily as glucuronide conjugates cambridge.org. The main metabolites identified are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide nih.govnih.gov. Studies using various UGT enzymes have elucidated their specific roles in hesperetin metabolism. UGT1A9, UGT1A1, and UGT1A8 are major enzymes that catalyze the glucuronidation at both the 7 and 3' positions. In contrast, some enzymes exhibit regioselectivity; for instance, UGT1A3 and UGT1A6 primarily produce hesperetin-7-O-glucuronide, while UGT1A7 mainly generates the 3'-O-glucuronide form nih.gov. The formation of these glucuronides is a critical step in the first-pass metabolism of hesperetin, with intestinal cells playing a significant role in this process nih.gov.

| Metabolite | Position of Conjugation | Key Catalyzing UGT Enzymes |

|---|---|---|

| Hesperetin-7-O-glucuronide | 7-hydroxyl group | UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT2B4, UGT2B7, UGT2B15 |

| Hesperetin-3'-O-glucuronide | 3'-hydroxyl group | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, UGT2B15 |

Sulfation Pathways of Hesperetin Metabolites

Alongside glucuronidation, sulfation is a predominant Phase II metabolic pathway for hesperetin nih.govnih.gov. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to hesperetin's hydroxyl moieties. Similar to glucuronidation, this conjugation increases the polarity of the molecule. The primary sites of sulfation on hesperetin are the 3'- and 7-hydroxyl positions, leading to the formation of hesperetin-3'-O-sulfate and hesperetin-7-O-sulfate nih.govrsc.org.

Enzyme kinetic studies have shown that specific SULT isoforms have distinct preferences for the site of sulfation. SULT1A1 and SULT1A2 are highly efficient in catalyzing the formation of hesperetin-3'-O-sulfate nih.gov. In contrast, SULT1C4 preferentially and most efficiently catalyzes the formation of hesperetin-7-O-sulfate nih.govnih.gov. Other enzymes, such as SULT1A3 and SULT1B1, are also likely involved in the in vivo sulfation of hesperetin nih.gov. In some instances, hesperetin-3'-O-sulfate has been identified as a major metabolite effluxed back into the intestine after absorption of hesperetin precursors nih.govresearchgate.net.

| Metabolite | Position of Conjugation | Key Catalyzing SULT Enzymes |

|---|---|---|

| Hesperetin-3'-O-sulfate | 3'-hydroxyl group | SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1 |

| Hesperetin-7-O-sulfate | 7-hydroxyl group | SULT1C4 |

Role of Gut Microbiota in Flavanone Biotransformation

The gut microbiota is indispensable for the metabolism of many dietary flavonoids, including flavanones like hesperidin (B1673128) (hesperetin-7-O-rutinoside), which must be broken down before their aglycone, hesperetin, can be absorbed mdpi.comtandfonline.comresearchgate.net. Intestinal bacteria produce enzymes, such as α-rhamnosidases and β-glucosidases, that are capable of hydrolyzing the glycosidic bonds of flavonoid glycosides cambridge.orgnih.gov. For hesperidin, microbes in the colon cleave the rutinose moiety to release hesperetin, thereby enhancing its bioavailability mdpi.comacs.org.

Mechanistic Elucidation of Biological Activities

Cellular and Molecular Mechanisms of Action of Homohesperetin

The biological effects of Hesperetin (B1673127) 3'-methyl ether, also referred to as homohesperetin in some contexts, are rooted in its interactions with various cellular and molecular targets. Research into these mechanisms is crucial for understanding its potential as a therapeutic agent.

Modulation of Cellular Processes and Signaling Pathways

Homohesperetin has been shown to modulate key cellular processes and signaling pathways, which are fundamental to its observed biological activities. These modulations can influence cell function, survival, and proliferation.

Studies utilizing the human colon adenocarcinoma cell line, Caco-2, have provided insights into the effect of flavonoids on intestinal glucose transport. Caco-2 cells are a well-established in vitro model for studying the absorption of nutrients and drugs, including the function of transporters like the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a key transporter for glucose absorption in the intestine. While direct studies on Hesperetin 3'-methyl ether are limited, research on structurally related flavonoids provides a basis for understanding its potential mechanisms. The functionality and expression of SGLT1 in Caco-2 cells can be variable, depending on the cell source and passage number, which is a critical factor in interpreting transport studies.

The potential of flavonoids to inhibit the proliferation of cancer cells has been a significant area of research. These compounds can interfere with various stages of cancer development and progression through different mechanisms of action.

The MCF-7 human breast cancer cell line is a widely used model for studying the effects of potential anticancer agents. Research on related flavonoids has demonstrated antiproliferative effects on MCF-7 cells. For instance, hesperetin has been shown to inhibit the proliferation of MCF-7 cells in a dose-dependent manner. These studies suggest that flavonoids can induce cell cycle arrest and apoptosis, thereby reducing cancer cell viability. The antiproliferative activity is often linked to the structure of the flavonoid, including the number and position of hydroxyl groups.

| Compound | Cell Line | Effect | Concentration | Time | Reference |

| Hesperetin | MCF-7 | Inhibition of proliferation | 175 µM | 72h / 96h | |

| Hesperetin | MCF-7 | Dose-dependent reduction in cell survival | Not specified | Not specified | |

| Quercetin (B1663063) | MCF-7 | Inhibition of proliferation | 250 µM | 72h / 96h |

Comparative studies are essential to understand the structure-activity relationships of flavonoids. When comparing the antiproliferative effects of different flavonoids, such as hesperetin and quercetin, on MCF-7 cells, it has been observed that quercetin exhibits a more potent inhibitory effect at earlier times and higher concentrations. This difference in potency is often attributed to structural variations, such as the number of hydroxyl groups, which can influence the antioxidant and antiproliferative properties of the compound. A comparative study of hesperetin and hesperidin (B1673128) glucoside also highlighted that the aglycone form, hesperetin, generally shows more potent biological activity.

Flavonoids have been investigated for their antimicrobial properties against a range of pathogenic bacteria. Staphylococcus aureus, a common and often drug-resistant pathogen, has been a frequent target of these studies.

Research has shown that hesperetin possesses antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for hesperetin against S. aureus have been reported in various studies, although the values can differ. For example, one study reported MICs of 250 and 500 µg/mL, while another found a lower inhibitory potential with an MIC of 4 mg/mL. These discrepancies may be due to different strains and methodologies. The antibacterial action of hesperetin has been shown to involve the disorganization of cell division. Furthermore, hesperetin has been found to inhibit the formation of S. aureus biofilms in a dose-dependent manner. Comparative studies have indicated that hesperetin has a higher antibacterial activity than its glycoside form, hesperidin.

| Compound | Bacterial Strain | MIC | Reference |

| Hesperetin | Staphylococcus aureus (MSSA) | 250 µg/mL | |

| Hesperetin | Staphylococcus aureus (MRSA) | 500 µg/mL | |

| Hesperetin | Staphylococcus aureus | 4 mg/mL |

Inhibition of Biofilm Formation and Synergistic Interactions with Antibiotics (e.g., Oxacillin)

Current research has not specifically detailed the effects of this compound on bacterial biofilm formation or its synergistic potential with antibiotics such as oxacillin (B1211168). However, studies on its parent compound, hesperetin, provide foundational insights into the potential antibiofilm properties of this class of flavonoids.

Hesperetin has demonstrated an ability to inhibit biofilm formation in Staphylococcus aureus nih.gov. In one study, hesperetin showed inhibitory activity against S. aureus, with a minimal inhibitory concentration (MIC) of 4 mg/mL nih.govnih.gov. At this concentration, it achieved a 30.7% inhibition of biofilm formation, and a 21.3% inhibition was observed at a quarter of its MIC (1 mg/mL) nih.gov. Furthermore, research indicates that hesperetin and its related flavonoid, naringenin, exhibit greater antimicrobial activity against the pathogenic Staphylococcus aureus strain compared to the parent glycoside, hesperidin acs.org. This suggests that the aglycone form, to which this compound belongs, is more potent. While direct synergistic studies with oxacillin are not available, the demonstrated antibiofilm activity of hesperetin against S. aureus suggests a potential area for future investigation into the capabilities of its methylated derivatives nih.govacs.org.

Preclinical In Vivo Studies of Related Methylated Hesperetin Derivatives (for Comparative Mechanistic Insights)

In vivo studies on Hesperidin-3'-O-methylether, the glycoside form of this compound, have provided significant mechanistic insights. Following oral administration, this glycoside is hydrolyzed by β-glucosidase into its aglycone, this compound, which allows for systemic effects nih.gov. Comparative studies have shown that Hesperidin-3'-O-methylether is more potent than its non-methylated counterpart, hesperidin, in its anti-inflammatory and immunoregulatory activities nih.govnih.gov.

Phosphodiesterase (PDE) Inhibition and Selectivity (e.g., PDE3/4, PDE4)

Methylated hesperetin derivatives have been identified as effective inhibitors of phosphodiesterases (PDEs), particularly PDE4. Hesperidin-3'-O-methylether demonstrates inhibitory action against multiple PDE isozymes nih.gov. The therapeutic potential of PDE4 inhibitors in inflammatory airway diseases is often assessed by their therapeutic ratio (PDE4H/PDE4L), which compares the inhibition of high-affinity rolipram-binding sites (PDE4H, associated with side effects) to low-affinity sites (PDE4L, associated with anti-inflammatory effects) nih.gov.

Hesperidin-3'-O-methylether was found to have a calculated therapeutic ratio (PDE4H/PDE4L) of 15.7, which is substantially higher than that of hesperidin (ratio of 3), indicating a more favorable profile with potentially fewer side effects nih.gov. This suggests that the 3'-O-methyl group enhances both potency and selectivity nih.govmdpi.com.

Table 1: Inhibitory Concentrations (IC₅₀) of Hesperidin-3'-O-methylether Against PDE Isozymes

| Compound | PDE1 (IC₅₀, µM) | PDE3 (IC₅₀, µM) | PDE4 (IC₅₀, µM) |

|---|---|---|---|

| Hesperidin-3'-O-methylether | 13.6 | 13.2 | 13.9 |

Suppression of Airway Hyperresponsiveness (AHR) in Murine Models

In murine models of allergic asthma sensitized by ovalbumin (OVA), Hesperidin-3'-O-methylether demonstrated significant efficacy in suppressing airway hyperresponsiveness (AHR) nih.govtmu.edu.tw. Treatment with the compound significantly attenuated the enhanced pause (Penh) value, a measure of airway resistance, in response to methacholine (B1211447) challenge nih.govmdpi.com. This effect highlights its potent bronchodilator and anti-inflammatory activities in an allergic asthma context. Notably, Hesperidin-3'-O-methylether was shown to be more potent in suppressing AHR than the non-methylated hesperidin nih.govnih.gov.

Attenuation of Inflammatory Cell Infiltration in Respiratory Models

A key mechanism underlying the suppression of AHR is the reduction of inflammatory cell infiltration into the airways. In OVA-sensitized and challenged mice, Hesperidin-3'-O-methylether significantly suppressed the accumulation of total inflammatory cells in the bronchoalveolar lavage fluid (BALF) nih.govmdpi.com. This effect was observed across multiple key inflammatory cell types involved in the asthmatic response.

Table 2: Effect of Hesperidin-3'-O-methylether on Inflammatory Cell Counts in BALF

| Cell Type | Effect Observed | Source |

|---|---|---|

| Total Inflammatory Cells | Significantly suppressed | nih.govnih.gov |

| Macrophages | Significantly suppressed | nih.govnih.gov |

| Lymphocytes | Significantly suppressed | nih.govnih.gov |

| Neutrophils | Significantly suppressed | nih.govnih.gov |

| Eosinophils | Significantly suppressed | nih.govnih.gov |

Modulation of Cytokine Levels in Biological Fluids (e.g., IL-2, IL-4, IL-5, IFN-γ, TNF-α)

The immunomodulatory effects of Hesperidin-3'-O-methylether extend to the regulation of key cytokines that govern the nature of the immune response. In allergic asthma models, it has been shown to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cell-associated cytokines in BALF nih.govairitilibrary.com. Specifically, it suppresses cytokines associated with the Th2 allergic response while promoting certain Th1-associated cytokines, suggesting a rebalancing of the immune response nih.gov.

Table 3: Modulation of Cytokine Levels by Hesperidin-3'-O-methylether

| Cytokine | Associated Cell Type | Effect Observed | Source |

|---|---|---|---|

| IL-2 | Th1 | Significantly suppressed | nih.govairitilibrary.com |

| IL-4 | Th2 | Significantly suppressed | nih.govairitilibrary.com |

| IL-5 | Th2 | Significantly suppressed | airitilibrary.com |

| IFN-γ | Th1 | Enhanced | nih.govairitilibrary.com |

| TNF-α | Th1 | Significantly suppressed | nih.govairitilibrary.com |

Immunoregulation through Immunoglobulin (Ig)E and IgG2a Levels

Hesperidin-3'-O-methylether exerts significant immunoregulatory effects by modulating the production of key immunoglobulins involved in allergic responses nih.gov. In OVA-sensitized murine models, the compound dose-dependently and significantly suppressed the levels of total and OVA-specific Immunoglobulin E (IgE) in both serum and BALF nih.govnih.govresearchgate.net. IgE is a central mediator of type I hypersensitivity reactions and allergic asthma.

Concurrently, Hesperidin-3'-O-methylether was found to significantly enhance the serum levels of total Immunoglobulin G2a (IgG2a) nih.govnih.govtmu.edu.tw. In mice, an increase in IgG2a is associated with a Th1-skewed immune response, which can counteract the Th2-dominated response characteristic of allergic asthma nih.gov. This dual action—suppressing IgE while promoting IgG2a—demonstrates a potent immunoregulatory mechanism that contributes to its antiasthmatic effects nih.gov.

Structure Activity Relationship Sar Studies

Influence of Methylation on Bioactivity and Pharmacological Potential

Methylation of the hydroxyl groups on the flavonoid backbone is a key strategy for enhancing the therapeutic properties of compounds like hesperetin (B1673127). This chemical modification generally improves bioavailability, metabolic stability, and tissue distribution. nih.gov By converting the polar hydroxyl groups into less polar methoxy (B1213986) groups, the lipophilicity of the molecule increases, which can facilitate its passage through biological membranes. This enhanced absorption and stability often translate to greater biological activity. nih.gov Research into various methylated derivatives of hesperetin demonstrates that the position and number of methyl groups are critical determinants of their specific pharmacological effects.

Comparative Analysis of Hesperetin 3'-Methyl Ether with Hesperetin (Aglycone)

Hesperetin, the aglycone of hesperidin (B1673128), is a well-studied flavanone (B1672756) found in citrus fruits, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. medchemexpress.comnih.govresearchgate.net It exerts its effects through various mechanisms, such as inducing apoptosis via p38 MAPK activation and inhibiting the NF-κB receptor. medchemexpress.com

This compound, also known as homohesperetin, is a derivative where the hydroxyl group at the 3'-position of the B-ring is methylated. nih.gov This specific methylation alters the molecule's electronic and steric properties compared to the parent compound, hesperetin. While direct comparative studies on all biological activities are not extensively detailed in the available literature, the methylation at the 3' position is a significant structural change. For instance, the related compound homoeriodictyol (B191827) (3′-O-methyl eriodictyol) has been suggested to increase appetite and enhance glucose uptake, indicating that methylation at this position can confer distinct biological functions. nih.gov

Evaluation of Other Methylated Hesperetin Derivatives

To understand the structure-activity relationships of methylated hesperetins, it is valuable to examine derivatives with methylation at different positions. The location of the methyl group on the hesperetin scaffold plays a crucial role in determining the specific biological target and the potency of the compound.

Hesperetin-7-methyl ether is a naturally occurring derivative found in Citrus maxima. biocrick.com Its structure involves the methylation of the hydroxyl group at the 7-position of the A-ring. Studies have investigated its effects on phosphodiesterase (PDE) enzymes, which are important targets in inflammatory diseases. biocrick.com Specifically, its activity against different conformers of PDE4, known as PDE4H (high-affinity) and PDE4L (low-affinity), has been evaluated to determine its therapeutic potential. biocrick.com

Hesperetin-7,3'-O-dimethylether (HDME) is a synthetic, liposoluble derivative with methyl groups at both the 7- and 3'-positions. Research has shown that HDME is a selective inhibitor of phosphodiesterase 4 (PDE4). nih.gov This selectivity is significant, as PDE4 inhibition is associated with anti-inflammatory and bronchodilator effects. In preclinical models, HDME has demonstrated the ability to suppress airway hyperresponsiveness (AHR) and reduce inflammatory cells and cytokines, suggesting its potential for treating conditions like asthma and COPD. nih.gov

Hesperetin-5,7,3ʹ-O-trimethylether (HTME) is another synthetic, liposoluble hesperetin derivative, characterized by methylation at the 5-, 7-, and 3'-positions. researchgate.netnih.govtmu.edu.tw This extensive methylation makes it a dual inhibitor of both phosphodiesterase 3 (PDE3) and PDE4. nih.govtmu.edu.tw In animal models of airway disease, HTME has been shown to exert both anti-inflammatory and bronchodilator effects. nih.govtmu.edu.tw It significantly decreased airway resistance and suppressed the levels of inflammatory cells and cytokines in bronchoalveolar lavage fluid. nih.govtmu.edu.tw The dual inhibition of PDE3 and PDE4 may offer a broader therapeutic effect in respiratory diseases. nih.gov

Hesperidin-3'-O-methylether is a derivative of hesperidin, the glycoside form of hesperetin. In this compound, the methyl group is on the 3'-position of the aglycone part of the molecule. This derivative has been found to be effective at inhibiting phosphodiesterase and suppressing airway hyperresponsiveness in murine asthma models. researchgate.net Studies suggest that Hesperidin-3'-O-methylether may have a greater therapeutic ratio compared to its parent glycoside, hesperidin, for potential use in treating allergic asthma and COPD. researchgate.net

Table of Comparative Biological Activity of Hesperetin Derivatives

| Compound Name | Methylation Positions | Key Biological Target(s) | Reported Pharmacological Effects |

| Hesperetin | None (Aglycone) | p38 MAPK, NF-κB | Antioxidant, Anti-inflammatory, Anti-cancer medchemexpress.comnih.gov |

| This compound | 3' | Not extensively detailed | A methylated derivative of hesperetin nih.gov |

| Hesperetin-7-methyl ether | 7 | PDE4 | Potential anti-inflammatory activity biocrick.com |

| Hesperetin-7,3'-O-dimethylether (HDME) | 7, 3' | Selective PDE4 | Anti-inflammatory, Suppression of airway hyperresponsiveness nih.gov |

| Hesperetin-5,7,3ʹ-O-trimethylether (HTME) | 5, 7, 3' | Dual PDE3/PDE4 | Anti-inflammatory, Bronchodilator nih.govtmu.edu.tw |

| Hesperidin-3'-O-methylether | 3' (on aglycone part) | Phosphodiesterase | Suppression of airway hyperresponsiveness researchgate.net |

Therapeutic Ratio Considerations in Derivatives (e.g., PDE4H/PDE4L)

The therapeutic efficacy of phosphodiesterase 4 (PDE4) inhibitors is closely linked to their ability to selectively target different conformational states of the enzyme, namely the high-affinity and low-affinity rolipram-binding states, denoted as PDE4H and PDE4L, respectively. Inhibition of PDE4L is associated with the desired anti-inflammatory and bronchodilator effects, whereas inhibition of PDE4H is linked to adverse effects like nausea and vomiting. nih.govresearchgate.netbiocrick.com Consequently, the therapeutic ratio, expressed as PDE4H/PDE4L, is a critical parameter in the development of safer and more effective PDE4 inhibitors. A higher ratio indicates greater selectivity for the therapeutically relevant PDE4L state over the adverse effect-associated PDE4H state. nih.govresearchgate.net

Studies on hesperetin and its derivatives have explored these therapeutic ratios to identify compounds with improved safety profiles. Hesperetin itself has been shown to be a selective PDE4 inhibitor. researchgate.net Further investigations into its derivatives have revealed that modifications to the core structure can significantly influence this therapeutic ratio.

For instance, hesperetin-5,7,3'-O-trimethylether (HTME) and hesperetin-5,7,3'-O-triacetate (HTA) have been identified as dual inhibitors of PDE3 and PDE4. nih.govresearchgate.net These compounds exhibit favorable therapeutic ratios, with PDE4H/PDE4L values of 18.3 for HTME and 20.8 for HTA. nih.govresearchgate.net This suggests that these derivatives may offer a beneficial balance of anti-inflammatory and bronchodilator effects with a reduced potential for side effects. nih.gov Another derivative, HDME (Hesperetin-7,3'-O-dimethylether), demonstrated selective PDE4 inhibition with a therapeutic ratio of 35.5 in vitro. researchgate.net

The structure-activity relationship among these compounds indicates that the nature and position of substituent groups on the hesperetin scaffold are key determinants of their interaction with PDE4 conformers. The evaluation of a range of derivatives, including methylated, acetylated, and other esterified forms, has been crucial in characterizing these relationships and guiding the design of new candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govresearchgate.net

| Compound | PDE4H/PDE4L Ratio | Primary Target(s) |

|---|---|---|

| Hesperetin-5,7,3'-O-trimethylether (HTME) | 18.3 | PDE3/PDE4 |

| Hesperetin-5,7,3'-O-triacetate (HTA) | 20.8 | PDE3/PDE4 |

| Hesperetin-7,3'-O-dimethylether (HDME) | 35.5 | PDE4 |

Synthetic Approaches for Hesperetin Derivatives and Their Biological Evaluation

The development of novel hesperetin derivatives with enhanced biological activities and improved bioavailability is a significant area of research. sci-hub.se Various synthetic strategies have been employed to modify the core hesperetin structure, leading to compounds with a wide range of pharmacological properties. sci-hub.senih.govnih.gov

A common synthetic approach involves the esterification of hesperetin with different acid chlorides. nih.gov This method has been used to produce a series of derivatives by reacting hesperetin with compounds such as oleoyl (B10858665) chloride, lauroyl chloride, and 4-nitrobenzoyl chloride in the presence of a catalyst like triethylamine. nih.gov Another strategy involves a multi-step synthesis that includes substitution, hydrolysis, and amidation reactions to create a diverse library of novel derivatives. sci-hub.se The goal of such structural modifications is often to increase the lipophilicity of the molecule, which can lead to enhanced bioavailability compared to the parent compound. sci-hub.se

Once synthesized, these derivatives undergo rigorous biological evaluation to determine their potential therapeutic applications. A key area of investigation is their anti-inflammatory activity. sci-hub.senih.gov In vitro assays using cell lines like RAW264.7 macrophages are employed to measure the inhibition of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). sci-hub.senih.gov For example, one study synthesized thirty-one hesperetin derivatives and found that compound 5b, in particular, showed excellent anti-inflammatory activity by decreasing the production of NO, IL-6, and TNF-α. sci-hub.senih.gov This effect was mediated through the MAPK and NF-κB signaling pathways. sci-hub.senih.gov In vivo studies, such as those using a carbon tetrachloride-induced acute liver injury model in mice, have further confirmed the anti-inflammatory effects of these derivatives, with some compounds showing the ability to attenuate liver histopathologic changes. sci-hub.senih.gov

These comprehensive biological evaluations are essential for identifying promising lead compounds for further development and for understanding the structure-activity relationships that govern their pharmacological effects. sci-hub.sedntb.gov.ua

| Synthetic Approach | Derivative Type | Biological Evaluation Method(s) | Key Findings |

|---|---|---|---|

| Esterification with acid chlorides | Hesperetin esters (e.g., with oleoyl chloride, lauroyl chloride) | Toxicity assessment in zebrafish embryos | Identified derivatives with varying levels of lethality and phenotypic deformities. nih.gov |

| Multi-step synthesis (substitution, hydrolysis, amidation) | Novel amide derivatives | Inhibition of NO, IL-6, TNF-α in RAW264.7 cells; CCl4-induced acute liver injury model in mice | Compound 5b showed potent anti-inflammatory effects both in vitro and in vivo. sci-hub.senih.gov |

| Not specified | Novel hesperetin derivatives | DPPH and ABTS radical scavenging assays; MTT assay on cancer cell lines (MCF-7, HepG2, Hela) | Identified derivatives with significant antioxidant and moderate antitumor activities. dntb.gov.ua |

Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification

Chromatography is fundamental to the separation and quantification of Hesperetin (B1673127) 3'-methyl ether from complex mixtures, such as plant extracts or biological samples. The choice of technique depends on the analyte's properties and the research objectives.

High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used technique for flavonoid analysis. researchgate.net For Hesperetin 3'-methyl ether, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. massbank.eumassbank.jp The addition of the 3'-methyl group increases the lipophilicity of the molecule compared to its parent compound, hesperetin, which generally results in a longer retention time under identical reversed-phase conditions. auctoresonline.org

The DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. Flavonoids exhibit characteristic UV absorption bands; for flavanones like this compound, these typically appear in the ranges of 240–285 nm and 300–550 nm. scielo.org.mx The specific absorbance maxima can be used to identify the compound and quantify it by comparing the peak area to that of a known standard.

Table 1: Representative HPLC-DAD Parameters for Flavanone (B1672756) Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.7 µm) massbank.eumassbank.jp |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B52724) (B), both containing an acidifier like 0.1% formic acid massbank.eumassbank.jpmdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection Wavelength | Monitoring at ~280-290 nm and ~330 nm |

| Column Temperature | 25-35 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, Liquid Chromatography is often coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govmtoz-biolabs.comekb.eg This technique is particularly powerful for identifying and quantifying trace amounts of this compound in complex biological matrices. nih.govresearchgate.netrsc.org After chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and then analyzed by the mass spectrometer.

In MS/MS, a specific precursor ion corresponding to the mass of the target molecule is selected and fragmented to produce characteristic product ions. For this compound (exact mass: 316.0947), the deprotonated molecule [M-H]⁻ at m/z 315.09 would be selected in negative ion mode. massbank.eumassbank.jpekb.eg Monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. mdpi.com

Gas Chromatography (GC) (for related flavonoid analysis)

Gas Chromatography (GC) is another powerful separation technique, but its application to flavonoids like this compound is limited by their low volatility and thermal instability. researchgate.netchromatographyonline.com To overcome this, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile and thermally stable ethers or esters, for example, through silylation or methylation. nih.govmdpi.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, HSQC, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and establish the connectivity within the this compound molecule. mdpi.comsilae.it

¹H NMR: Provides information about the number, environment, and connectivity of protons. For this compound, the spectrum would show characteristic signals for the aromatic protons on the A and B rings, the aliphatic protons on the C-ring, and two distinct singlets for the methoxy (B1213986) groups at the C-3' and C-4' positions.

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for all 17 carbons, including the carbonyl carbon (C-4), olefinic carbons, and the two methoxy carbons. ias.ac.in

2D NMR Experiments: These experiments reveal correlations between nuclei. pressbooks.pubnih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems in the A, B, and C rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural fragments and confirming the placement of substituents, such as the exact location of the methoxy groups on the B-ring. For instance, correlations from the methoxy protons to the C-3' and C-4' carbons would confirm their positions. science.govcolumbia.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for related dimethoxyflavanones and hesperetin) nih.govresearchgate.netchemicalbook.com

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | ~79 | ~5.4 | dd |

| 3 | ~43 | ~2.8 (eq), ~3.1 (ax) | m |

| 4 | ~196 | - | - |

| 5 | ~164 | - | - |

| 6 | ~96 | ~5.9 | d |

| 7 | ~167 | - | - |

| 8 | ~95 | ~5.9 | d |

| 9 (C-4a) | ~163 | - | - |

| 10 (C-8a) | ~102 | - | - |

| 1' | ~131 | - | - |

| 2' | ~112 | ~7.0 | d |

| 3' | ~149 | - | - |

| 4' | ~151 | - | - |

| 5' | ~111 | ~6.9 | d |

| 6' | ~118 | ~6.9 | dd |

| 3'-OCH₃ | ~56 | ~3.9 | s |

| 4'-OCH₃ | ~56 | ~3.9 | s |

Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a key technique for confirming the molecular weight and deducing the structure of flavonoids by analyzing their fragmentation patterns. researchgate.net The fragmentation of flavanones like this compound is well-characterized and typically involves retro-Diels-Alder (RDA) reactions, which cleave the heterocyclic C-ring.

In the MS/MS spectrum of the deprotonated this compound ([M-H]⁻ at m/z 315), characteristic fragments would be observed. Cleavage of the C-ring would produce fragment ions corresponding to the A-ring and B-ring portions of the molecule. The fragment representing the B-ring with its attached side chain would have a mass reflecting the two methoxy groups, which helps to distinguish it from other hesperetin derivatives. For example, a prominent fragment at m/z 151 often corresponds to the deprotonated A-ring after RDA fragmentation. Another key fragment would arise from the B-ring, and its mass would confirm the presence of two methoxy groups. massbank.eumassbank.jp

Lack of Available Data on Bioanalytical Methodologies for this compound

Extensive searches were conducted using various synonyms for the compound, including "this compound," "3'-O-methylhesperetin," and "Rhamnazin," in combination with terms such as "bioanalytical method development," "quantitative studies," "biological matrices," "pharmacokinetics," and "LC-MS/MS." The search results did not yield any studies that have developed and validated a specific method for quantifying this compound in plasma, urine, or other biological fluids for pharmacokinetic or other quantitative studies.

While there is a significant body of research on the bioanalytical methods for the parent compound, hesperetin, and its glycoside, hesperidin (B1673128), as well as the related flavonoid, quercetin (B1663063), this information falls outside the strict scope of the current request, which is exclusively focused on this compound. Adherence to the user's instructions, particularly the exclusion of information not directly related to the specified compound and outline, prevents the generation of an article on this topic.

Therefore, the section on "," specifically subsection "5.3. Bioanalytical Method Development for Quantitative Studies in Biological Matrices," along with the required data tables and detailed research findings for this compound, cannot be provided.

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge and Unresolved Mechanistic Questions

Despite the advancements in the biosynthesis of homohesperetin, significant gaps remain in our understanding of its specific biological effects and mechanisms of action. Research has predominantly focused on its parent compound, hesperetin (B1673127), leaving a dearth of information on the unique contributions of the 3'-methyl ether functional group to its bioactivity.

Key unresolved questions include:

Specific Pharmacological Targets: While hesperetin is known to interact with various cellular targets, the specific proteins, enzymes, and signaling pathways modulated by homohesperetin are largely unknown. Identifying its direct molecular targets is essential to understanding its physiological effects.

Comparative Bioavailability and Metabolism: Methylated flavonoids are generally considered to have enhanced bioavailability compared to their hydroxylated counterparts. nih.gov However, detailed pharmacokinetic studies on homohesperetin, including its absorption, distribution, metabolism, and excretion (ADME) profile, are lacking. Understanding its metabolic fate is critical for determining its in vivo efficacy.

Spectrum of Biological Activity: The full range of homohesperetin's biological activities has not been systematically explored. While antioxidant and anti-inflammatory properties can be inferred from its flavonoid structure, dedicated studies are needed to confirm and quantify these effects and to uncover other potential therapeutic properties, such as neuroprotective, cardioprotective, or anticancer activities.

Mechanism of Cellular Uptake and Trafficking: The processes by which homohesperetin enters cells and localizes to specific subcellular compartments have not been elucidated. This information is vital for understanding its mechanism of action at a cellular level.

Potential Avenues for Further Mechanistic Elucidation of Homohesperetin

To address the existing knowledge gaps, several avenues of research can be pursued to provide a more in-depth understanding of homohesperetin's mechanisms of action.

High-Throughput Screening and Omics Approaches: Large-scale screening of homohesperetin against panels of enzymes, receptors, and other pharmacological targets can help identify its primary molecular interactions. Furthermore, multi-omics approaches, including transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular changes induced by homohesperetin treatment, offering insights into the pathways it modulates.

In Vivo Studies in Disease Models: Evaluating the efficacy of homohesperetin in various animal models of disease is a crucial next step. These studies would not only help to validate its therapeutic potential but also provide valuable information on its in vivo mechanisms of action.

Chemical Proteomics: The use of chemical probes derived from homohesperetin can facilitate the identification of its direct binding partners within the proteome, offering a more precise understanding of its mechanism of action. rsc.org

Comparative Studies with Hesperetin and other Methylated Flavonoids: A systematic comparison of the bioactivities and mechanisms of action of homohesperetin with hesperetin and other methylated derivatives would help to delineate the specific role of the 3'-methylation in its pharmacological profile.

Strategies for Optimized Biosynthesis and Biotransformation

Recent research has demonstrated the feasibility of producing homohesperetin in engineered microbial hosts, offering a sustainable alternative to chemical synthesis or extraction from natural sources. nih.govnih.govmdpi.com However, further optimization is necessary to improve production titers and economic viability.

Future strategies for enhanced biosynthesis include:

Metabolic Engineering of Host Strains: Further genetic modifications of production strains, such as Streptomyces albidoflavus, can be implemented to enhance the precursor supply and divert metabolic flux towards homohesperetin synthesis. nih.govmdpi.com This includes the knockout of competing pathways and the overexpression of rate-limiting enzymes in the flavonoid biosynthetic pathway. nih.gov A transcriptomics-driven approach has proven successful in identifying gene targets for deletion to increase precursor pools for flavonoid biosynthesis. nih.gov

Enzyme Discovery and Engineering: Identifying and characterizing novel O-methyltransferases (OMTs) with high specificity and catalytic efficiency for the 3'-hydroxylation of hesperetin could significantly improve homohesperetin yields. Protein engineering of existing OMTs could also be employed to enhance their performance. The endogenous metabolism of host strains like S. albidoflavus has been shown to produce homohesperetin as a byproduct, indicating the presence of native enzymes that could be harnessed for this purpose. nih.govmdpi.com

Optimization of Fermentation Processes: Fine-tuning of fermentation parameters, such as medium composition, pH, temperature, and aeration, is crucial for maximizing cell growth and product formation. Fed-batch fermentation strategies can also be employed to maintain optimal nutrient levels and enhance productivity.

Cell-Free Biosynthesis: The use of cell-free enzymatic systems, where the biosynthetic enzymes are used in vitro, could bypass the complexities of cellular metabolism and potentially lead to higher yields and purity of homohesperetin.

| Precursor | Host Organism | Biosynthetic Strategy | Resulting Compound(s) | Reference |

| L-tyrosine | Streptomyces albidoflavus | Transcriptomics-driven gene knockout (hppD) to increase precursor availability. | Naringenin, Hesperetin, Homoeriodictyol (B191827), Homohesperetin | nih.gov |

| Hesperetin | Streptomyces albidoflavus | Biotransformation using endogenous O-methyltransferases. | Homohesperetin | researchgate.net |

| Caffeic acid | Escherichia coli | Co-transformation with plasmids encoding eriodictyol (B191197) biosynthesis pathway and flavonoid OMTs. | Hesperetin, Homoeriodictyol | researchgate.net |

Exploration of Structure-Activity Relationships for Novel Bioactive Derivatives

Understanding the relationship between the chemical structure of homohesperetin and its biological activity is fundamental for the design of novel and more potent bioactive derivatives.

Future research in this area should focus on:

Synthesis of a Derivative Library: A library of homohesperetin derivatives with modifications at various positions of the flavonoid scaffold should be synthesized. This could include alterations to the number and position of hydroxyl and methoxy (B1213986) groups, as well as the addition of other functional moieties.

Systematic Biological Evaluation: The synthesized derivatives should be systematically evaluated for a range of biological activities. This will allow for the identification of key structural features that are essential for specific pharmacological effects.

Computational Modeling and QSAR Studies: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the bioactivity of novel derivatives and to gain insights into their interactions with molecular targets. mdpi.com Such studies have been applied to other hesperetin derivatives to understand their inhibitory mechanisms against specific enzymes. mdpi.com

Investigation of Glycosylated and other Conjugated Forms: The attachment of sugar moieties or other groups to the homohesperetin scaffold could significantly impact its solubility, bioavailability, and biological activity. The synthesis and evaluation of such conjugates could lead to the discovery of novel compounds with improved therapeutic properties.

By systematically addressing these research areas, the scientific community can unlock the full potential of Hesperetin 3'-methyl ether and its derivatives for various applications in medicine and biotechnology.

Q & A

Q. How can systematic reviews address gaps in this compound research?

- Methodological Answer : Comprehensive searches using databases (e.g., PubMed, Scopus) and grey literature (e.g., thesis repositories) minimize bias. The CEESAT tool evaluates search strategy rigor, with backward/forward citation chasing and expert consultation to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.